molecular formula C17H19ClN2O4 B11024033 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide

Cat. No.: B11024033
M. Wt: 350.8 g/mol
InChI Key: JBEFPEADQOZQHY-UHFFFAOYSA-N
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Description

3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure combining an oxazole ring, a chlorinated substituent, and a dimethoxyindan moiety, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide and a chlorinating agent like thionyl chloride.

    Introduction of the Chlorine Atom: Chlorination of the oxazole ring is achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

    Attachment of the Indan Moiety: The indan derivative, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, is synthesized separately and then coupled with the chlorinated oxazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Propanamide Linker:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indan moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the oxazole ring or the amide linkage, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the oxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Formation of alcohols or amines from the oxazole ring or amide linkage.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound may serve as a probe to study the interactions of oxazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways, such as anti-inflammatory or anticancer agents, due to the presence of the oxazole ring and the indan moiety.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique chemical properties can be exploited.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring may interact with active sites of enzymes, while the indan moiety could enhance binding affinity through hydrophobic interactions. The exact pathways would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1H-inden-1-yl)propanamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-1H-inden-1-yl)propanamide: Contains a fully aromatic indan moiety, which may alter its chemical properties.

Uniqueness

The presence of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl group in 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide provides unique steric and electronic properties, potentially enhancing its interactions with biological targets and its overall chemical reactivity.

Properties

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide

InChI

InChI=1S/C17H19ClN2O4/c1-22-14-7-10-3-5-13(12(10)9-15(14)23-2)19-17(21)6-4-11-8-16(18)20-24-11/h7-9,13H,3-6H2,1-2H3,(H,19,21)

InChI Key

JBEFPEADQOZQHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=CC(=NO3)Cl)OC

Origin of Product

United States

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